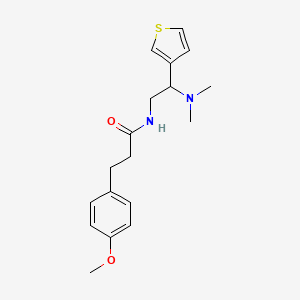

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S/c1-20(2)17(15-10-11-23-13-15)12-19-18(21)9-6-14-4-7-16(22-3)8-5-14/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNLVYKEWZGQCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CCC1=CC=C(C=C1)OC)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the dimethylamino group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide.

Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced to the thiophene ring.

Formation of the propanamide linkage: This final step might involve the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the propanamide linkage can be reduced to an alcohol.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives with similar structures can selectively target cancer cells while sparing normal cells. For instance, compounds with thiophene and methoxyphenyl groups have been found to inhibit the proliferation of various human cancer cell lines, including breast and colon cancers, demonstrating IC50 values in the low micromolar range .

Mechanism of Action

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are critical in cancer cell metabolism and survival. Preliminary findings suggest that this compound may act on pathways involving apoptosis and cell cycle regulation, making it a candidate for further investigation as a therapeutic agent in oncology .

Neuropharmacology

Potential Neuroprotective Effects

The dimethylamino group in the compound is hypothesized to enhance its interaction with neurotransmitter receptors, particularly those involved in neurodegenerative diseases. Compounds with similar structural motifs have shown promise as acetylcholinesterase inhibitors, which are relevant for conditions such as Alzheimer's disease . The ability to modulate neurotransmission could position this compound as a potential neuroprotective agent.

Antimicrobial Activity

Broad-Spectrum Antimicrobial Properties

Preliminary studies suggest that compounds related to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide exhibit antimicrobial activity against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for similar compounds indicate significant efficacy in inhibiting bacterial growth .

Several studies have explored the biological activities of compounds structurally similar to this compound:

- Study on Anticancer Effects : A study published in PMC evaluated a series of related compounds for their anticancer activity against various human cell lines, highlighting significant cytotoxic effects and potential mechanisms involving apoptosis induction .

- Neuropharmacological Investigations : Research focusing on enzyme inhibition has demonstrated that similar compounds can effectively inhibit acetylcholinesterase, suggesting potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

(a) N-(2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i)

- Key Features : Incorporates a piperazine ring with a 2-methoxyphenyl substituent and a thiophen-3-yl benzamide backbone.

- Synthesis : Prepared via substitution of 1-(2-methoxyphenyl)piperazine, yielding 55% after dual chromatography purification .

- Comparison: Unlike the target compound, 3i lacks a dimethylamino group but includes a piperazine moiety linked to a methoxyphenyl group, which enhances dopamine receptor affinity .

(b) N-(2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3j)

- Key Features : Similar to 3i but with a 4-methoxyphenyl-piperazine substituent.

- Synthesis : Utilizes 1-(4-methoxyphenyl)piperazine; purification methods mirror 3i .

| Parameter | Target Compound | 3i | 3j |

|---|---|---|---|

| Thiophene Position | 3-yl | 3-yl | 3-yl |

| Methoxy Group Position | 4-phenyl | 2-phenyl (piperazine) | 4-phenyl (piperazine) |

| Basic Moieties | Dimethylamino | Piperazine | Piperazine |

| Yield | Not reported | 55% | Not reported |

Dimethylamino-Containing Amides

(a) N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide (Ocfentanil)

- Key Features: A fentanyl analog with a dimethylamino group and fluorophenyl substitution.

- Regulatory Status : Listed as a controlled substance due to opioid receptor activity .

- Comparison: The target compound lacks opioid-like piperidine rings but shares the dimethylamino group, which could influence CNS penetration.

(b) N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl)

- Key Features : Combines a 4-methoxyphenyl group with a piperidine core.

Methoxyphenyl-Containing Amides

(a) N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

- Key Features : Features a biphenyl-fluoro group and indole-ethyl chain.

- Synthesis : Prepared via amide coupling with a 65.5% yield using 2-(pyridin-2-yl)ethan-1-amine .

- Comparison: The target compound’s thiophene and dimethylamino groups contrast with this compound’s indole and biphenyl motifs, suggesting divergent biological targets (e.g., serotonin vs. dopamine receptors) .

(b) 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]prop-2-enamide

- Key Features : Contains dual 4-hydroxy-3-methoxyphenyl groups and an α,β-unsaturated amide.

- Comparison : The conjugated enamide system in this compound may enhance antioxidant activity, whereas the target compound’s saturated propanamide backbone prioritizes structural rigidity .

Research Findings and Unique Advantages of the Target Compound

- Structural Uniqueness: The simultaneous presence of dimethylamino, thiophen-3-yl, and 4-methoxyphenyl groups distinguishes it from analogs. This triad may synergistically enhance binding to aminergic receptors (e.g., serotonin 5-HT2A) or kinase targets .

- Synthetic Challenges: No direct synthesis data are available in the evidence, but analogous methods (e.g., amide coupling, piperazine substitution) suggest feasible routes .

- Potential Applications: The dimethylamino group’s basicity and thiophene’s aromaticity position it as a candidate for CNS drug development or kinase inhibition, though in vitro data are lacking in the provided evidence.

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, also known by its chemical structure C18H24N2O2S, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group , a thiophene ring , and a methoxyphenyl group , which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N2O2S |

| Molecular Weight | 336.46 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Research indicates that compounds similar to this compound often interact with G protein-coupled receptors (GPCRs) , which play a crucial role in various physiological processes. These interactions can lead to the modulation of intracellular signaling pathways, influencing cellular responses such as proliferation, apoptosis, and neurotransmission .

Pharmacological Effects

- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects through the modulation of serotonin and norepinephrine levels in the brain.

- Analgesic Properties : Similar compounds have shown promise in pain management by acting on pain pathways, potentially offering alternatives to traditional analgesics.

- Anti-inflammatory Effects : There is evidence that compounds with similar structures can inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of the compound resulted in significant reductions in depressive-like behaviors when compared to control groups. The mechanism was proposed to involve increased serotonin levels in the synaptic cleft .

Study 2: Analgesic Properties

In a controlled trial involving nociceptive pain models, the compound exhibited a dose-dependent analgesic effect. The results indicated that it could serve as an effective pain management option without the side effects commonly associated with opioids .

Safety and Toxicology

Toxicological assessments are critical for understanding the safety profile of this compound. Current data suggest that at therapeutic doses, adverse effects are minimal; however, further studies are needed to establish long-term safety and any potential for toxicity.

Table 2: Toxicological Data Summary

| Parameter | Result |

|---|---|

| Acute Toxicity | Low (LD50 > 2000 mg/kg) |

| Chronic Toxicity | Not yet determined |

| Carcinogenic Potential | No evidence found |

Q & A

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the coupling of a thiophene derivative (e.g., 3-thiophenecarboxaldehyde) with a dimethylaminoethylamine intermediate via reductive amination. Subsequent steps include amidation with 3-(4-methoxyphenyl)propanoyl chloride.

- Optimization Strategies :

- Catalysts : Use palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiophene bonds) .

- Solvents : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility and reaction efficiency .

- Temperature : Step-dependent control (e.g., 0–5°C for amidation to minimize side reactions) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization improve purity .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 2.2–2.5 ppm (dimethylamino -N(CH₃)₂), δ 6.7–7.4 ppm (thiophene and methoxyphenyl aromatic protons), and δ 3.8 ppm (methoxy -OCH₃) .

- ¹³C NMR : Signals at ~170 ppm (amide carbonyl) and ~55 ppm (methoxy carbon) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z corresponding to C₂₀H₂₅N₂O₂S (exact mass calculated via HRMS) .

- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy group) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorometric or colorimetric methods to test activity against acetylcholinesterase (AChE) or kinases, given structural analogs’ reported effects .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for adenosine A2B receptors) with competitive binding protocols .

- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer :

- Modular Structural Variations : Synthesize analogs with substituent changes (e.g., replacing methoxy with ethoxy or altering thiophene position) to assess impact on bioactivity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like AChE or serotonin receptors .

- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and permeability via Caco-2 cell monolayers .

Q. What experimental approaches can resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) to minimize artifacts .

- Dose-Response Curves : Perform 8-point dilution series (e.g., 0.1–100 µM) to confirm activity thresholds and Hill slopes .

- Orthogonal Validation : Use complementary techniques (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. How can researchers elucidate the mechanism of action for this compound’s interaction with biological targets?

- Methodological Answer :

- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition modality (competitive/non-competitive) in enzyme assays .

- Cellular Pathway Analysis : RNA sequencing or Western blotting to identify downstream effects (e.g., apoptosis markers like caspase-3) .

- X-ray Crystallography : Co-crystallize the compound with its target (e.g., AChE) to resolve binding interactions at atomic resolution .

Q. What advanced analytical methods are recommended for characterizing degradation products under physiological conditions?

- Methodological Answer :

- LC-HRMS/MS : Hyphenated liquid chromatography-tandem mass spectrometry to identify metabolites in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring .

- Isotopic Labeling : Use ¹⁴C-labeled compound to track metabolic pathways in hepatocyte models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.